Flufenoxuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in g/100 mL at 20 °C: hexane 0.012; octan-1-ol 1.12; methanol 3.55; dichloromethane 18.7; cyclohexane 96.4; dimethyl sulfoxide 287; dimethyl formamide 287; acetone 73.6

In water, 3.8 ug/L (deionized water)

In water, 4.0X10-6 g/L at 25 °C

In water, 0.0186 (pH 4); 0.00152 (pH 7); 0.00373 (pH 9) mg/L (25 °C)

Synonyms

Canonical SMILES

Mode of Action and Insecticidal Properties

Researchers are interested in understanding the specific mechanisms by which Flufenoxuron disrupts insect development. Studies have shown that it disrupts chitin synthesis, a crucial process for forming the insect exoskeleton. This disruption leads to failed molting and ultimately death in immature stages of insects.

Further research investigates its effectiveness against various insect pests. Studies compare its efficacy with other insecticides and assess its potential for integrated pest management (IPM) strategies [].

Environmental Fate and Impact

Flufenoxuron's environmental fate and impact are also subjects of scientific research. Studies examine its degradation rate in different environments, including soil and water. Additionally, researchers assess its potential for non-target effects on beneficial insects and other organisms within the ecosystem [].

Resistance Development

The emergence of insect resistance towards Flufenoxuron is a growing concern. Research focuses on monitoring resistance development in different insect populations and identifying the underlying mechanisms []. This information helps develop strategies to manage resistance and maintain the effectiveness of Flufenoxuron as a pest control tool.

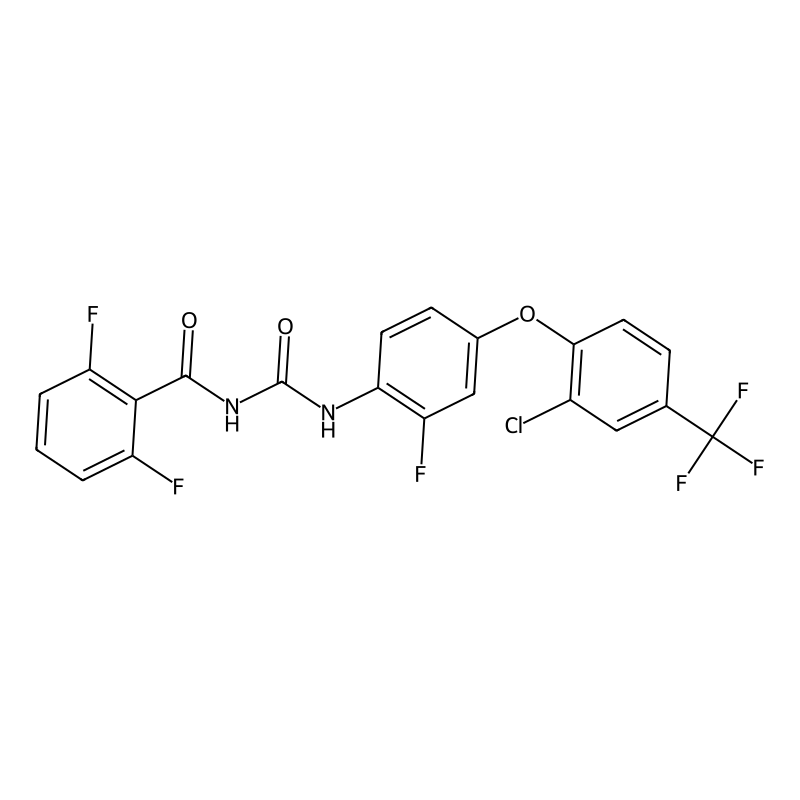

Flufenoxuron is a synthetic insecticide belonging to the class of n-benzoyl-n'-phenylureas. It functions primarily as a chitin synthesis inhibitor, affecting the growth and development of insects by disrupting their ability to form chitin, a critical component of their exoskeletons. The chemical formula for Flufenoxuron is , and it is characterized as a white crystalline powder that is insoluble in water, non-flammable, and non-oxidizing .

Flufenoxuron can be synthesized through a reaction involving 2-fluoro-4-hydroxyaniline and 3,4-dichlorotrifluoromethyltoluene in a potassium hydroxide-containing dimethyl sulfoxide environment. This process leads to the formation of the benzoylurea structure characteristic of Flufenoxuron . The compound exhibits hydrolytic stability at pH levels 4, 5, and 7 but is hydrolyzed at pH 9, with half-lives of approximately 90 days at 25ºC under alkaline conditions .

Flufenoxuron has been shown to induce developmental malformations in aquatic organisms such as zebrafish embryos. It inhibits cell cycle regulatory genes, leading to effects such as malformed eyes and heart edema . Additionally, studies indicate that Flufenoxuron can suppress cellular proliferation in testicular cells by disrupting calcium homeostasis, particularly targeting mitochondrial functions .

The primary synthesis method for Flufenoxuron involves:

- Starting Materials:

- 2-fluoro-4-hydroxyaniline

- 3,4-dichlorotrifluoromethyltoluene

- Reagents:

- Potassium hydroxide

- Dimethyl sulfoxide

- Procedure:

- The reaction occurs under controlled conditions to facilitate the formation of the desired benzoylurea structure.

This method highlights the compound's unique structural features that contribute to its biological activity and efficacy as an insecticide.

Research indicates that Flufenoxuron interacts with various biological systems, particularly in aquatic environments. Its effects on zebrafish embryos demonstrate significant alterations in developmental processes due to its influence on gene regulation related to cell cycle control . Furthermore, its ability to disrupt calcium homeostasis suggests potential implications for reproductive health in other species .

Flufenoxuron belongs to a broader group of benzoylurea insecticides that share similar mechanisms of action but vary in their chemical structures and specific applications. Here are some notable similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Diflubenzuron | C_{19}H_{16}ClF_{6}N | Effective against a wide range of insects; lower toxicity to mammals. |

| Triflumuron | C_{20}H_{16}ClF_{6}N | Notable for its high efficacy against lepidopteran pests. |

| Lufenuron | C_{17}H_{18}ClF_{6}N_{2} | Primarily used for agricultural pests; lower environmental persistence. |

Uniqueness of Flufenoxuron

Flufenoxuron's unique combination of structural characteristics—specifically the presence of trifluoromethyl groups and its specific mechanism as a chitin synthesis inhibitor—distinguishes it from other compounds in this class. Its high bioaccumulation in aquatic organisms further emphasizes its distinct environmental interactions compared to other benzoylureas.

Flufenoxuron, with the chemical formula C₂₁H₁₁ClF₆N₂O₃, is a white crystalline powder characterized by its low water solubility and non-volatile nature. First reported in 1986 and also referred to by reference codes BAS 3071, AC 811678, and WL 115110, this compound belongs to the benzoylurea chitin synthesis inhibitor group that includes diflubenzuron, triflumuron, and lufenuron.

Structural Characteristics

The IUPAC name for flufenoxuron is N-[[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl]carbamoyl]-2,6-difluorobenzamide, with a molecular weight of 488.77 g/mol. The compound contains multiple aromatic rings with fluorine, chlorine, and trifluoromethyl substituents, contributing to its specific insecticidal properties and environmental behavior.

Physical and Chemical Properties

Flufenoxuron demonstrates distinctive physicochemical properties that influence its application methods, environmental fate, and biological activity. The table below summarizes these key properties:

The extremely low water solubility of flufenoxuron significantly influences its environmental distribution and bioavailability, while also affecting formulation development for agricultural applications.

Color/Form

White crystalline solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Odor

Decomposition

Melting Point

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

The metabolic fate of flufenoxuron was determined using two radiolabeled positions (aniline and difluorobenzene ring). Flufenoxuron exhibited a dose-dependant absorption following a single low dose (3.5 mg/kg) or single high dose (350 mg/kg). ... For the flufenoxuron aniline ring test article, the parent and a total of 10 urinary metabolites accounted for approximately 5% of the administered dose, and were considered non-significant. Fecal excretion of metabolites was quantitatively greater with parent compound accounting for the greatest portion of radioactivity. However, most fecal metabolites represented < 1% of the administered dose. Both [4-(2-chloro, alpha,alpah,alpha-trifluoro-p-tolyoxy)-2-fluorophenyl urea] and [4- (2-chloro, alpha,alpah,alpha-trifluoro-p-tolyoxy)-2-fluoroaniline] were detected in the feces and urine following administration of the aniline ring labeled test article. Unextractable residues accounted for 7-8% of the dose. The major urinary metabolite of [14C- 2,6-difluorobenzene]flufenoxuron was the corresponding benzoic acid which, over 48 hours, accounted for 10-12% of the administered dose. Difluorobenzamide (<1%) was also detected in the urine along with unknown components all of which individually represented <1% of the dose. The only component detected in the feces of rats given the 2,6-difluorobenzene label was the parent compound. The results of the metabolism characterization studies with both label positions suggest that metabolism of flufenoxuron proceeds via hydrolysis to a benzoic acid metabolite, a phenyl urea metabolite ( 4-[2-chloro, alpha,alpah,alpha-trifluoro-p-tolyoxy]-2-fluorophenyl urea), an aniline metabolite (4-[2-chloro, alpha,alpah,alpha-trifluoro-p-tolyoxy]-2-fluoroaniline), and subsequently several minor components.

Wikipedia

Use Classification

Acaricides, Insecticides

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Adequate HPLC/UV methods are also available for collecting data on flufenoxuron residues in milk (Method SAMS 486-1) and livestock tissues (Method SAMS 457-2). The validated LOQ for flufenoxuron is 0.01 ppm in milk, 0.3 ppm in fat, and 0.1 ppm in other tissues.

Product by LC. Residues by HPLC.